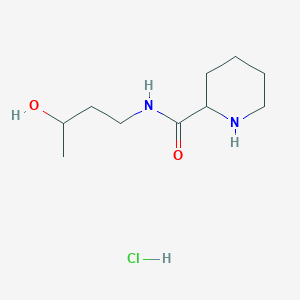

N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride

Übersicht

Beschreibung

N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride, also known as HPC-HCl, is a synthetic compound with a wide range of applications in scientific research. It is used in a variety of laboratory experiments, including those involving cell culture, biochemistry, and pharmacology. HPC-HCl is a relatively new compound, first synthesized in the early 2000s. It has since been used to study the effects of various drugs on the body, as well as to investigate the biochemical and physiological effects of certain compounds.

Wissenschaftliche Forschungsanwendungen

Piperidine Derivatives in Anti-acetylcholinesterase Activity

Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including a compound related to N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride, to evaluate their anti-acetylcholinesterase (anti-AChE) activity. They discovered that specific modifications to the benzamide and piperidine structures significantly enhanced their inhibitory effect on acetylcholinesterase, a key enzyme in neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

Piperidine Derivatives in Interaction with Receptors

Hay et al. (2006) studied the affinity of 1-Piperidinecarboxamide derivatives for calcitonin gene-related peptide and amylin receptors. Their research indicated the importance of specific structural components in these compounds for receptor interaction, offering insights into their potential therapeutic applications in conditions like migraine (Hay et al., 2006).

Role in Dopamine Receptor-Selective Compounds

Mason et al. (2010) explored the pharmacokinetics and brain uptake of dopamine D3 receptor-selective compounds, including those structurally related to N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride. Their findings contribute to understanding the transport, metabolism, and potential applications of such compounds in treating substance abuse (Mason et al., 2010).

Piperidine Amides in Insecticidal Activity

Christodoulopoulou et al. (2005) isolated piperidine amides from Otanthus maritimus and assessed their insecticidal properties. The results of their study suggest potential applications of these compounds, including derivatives of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride, in pest control (Christodoulopoulou et al., 2005).

Wirkmechanismus

Target of Action

The primary target of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride, also known as ®-3-hydroxybutyl ®-3-hydroxybutyrate, is the hydroxyl-carboxylic acid receptors . These receptors play a crucial role in various biological processes, including lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis .

Mode of Action

This compound interacts with its targets by binding to specific hydroxyl-carboxylic acid receptors . It also inhibits histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome . This interaction results in the tentative inhibition of lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis .

Biochemical Pathways

The compound affects the biochemical pathways related to energy metabolism. It is a part of the ketone bodies – 3-hydroxybutyrate (3-OHB), acetoacetate, and acetone – which are small fuel substrates that can substitute and alternate with glucose under conditions of fuel and food deficiency .

Pharmacokinetics

The pharmacokinetics of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride involves complex absorption processes, endogenous production, and nonlinear elimination Na-3-OHB has been given intravenously, while the ester is administered orally .

Result of Action

The molecular and cellular effects of the compound’s action are diverse. It has been found to inhibit lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis . It also acts to preserve muscle protein during systemic inflammation and is an important component of the metabolic defense against insulin-induced hypoglycemia .

Action Environment

The action, efficacy, and stability of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride can be influenced by various environmental factors. For instance, the formulation and dose appear to strongly influence the kinetic profile following administration . There is an unmet need for the development and manufacturing of new formulations with increased palatability and without the infliction of any added sodium load .

Eigenschaften

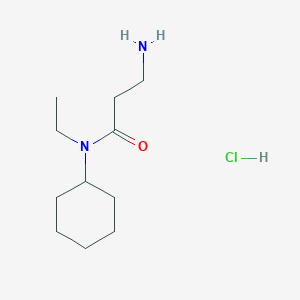

IUPAC Name |

N-(3-hydroxybutyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-8(13)5-7-12-10(14)9-4-2-3-6-11-9;/h8-9,11,13H,2-7H2,1H3,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVREZFCMKSXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)C1CCCCN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride | |

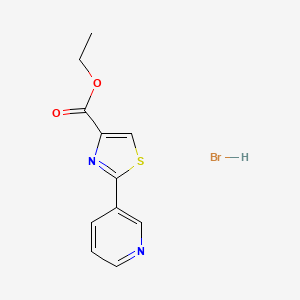

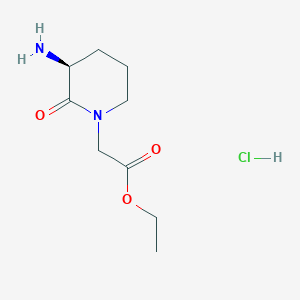

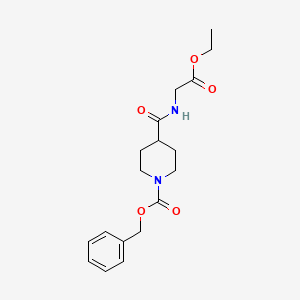

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

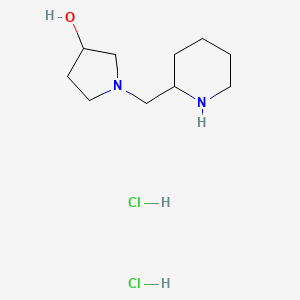

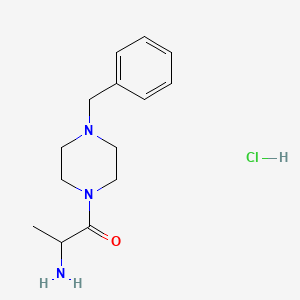

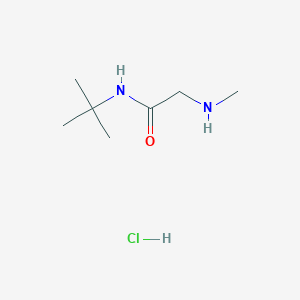

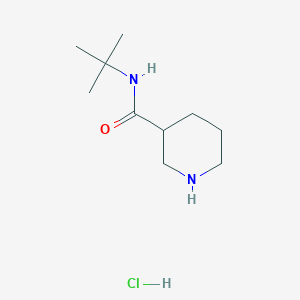

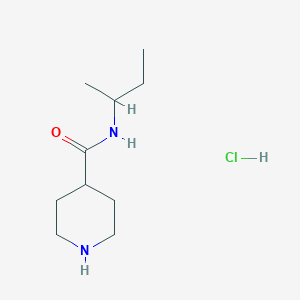

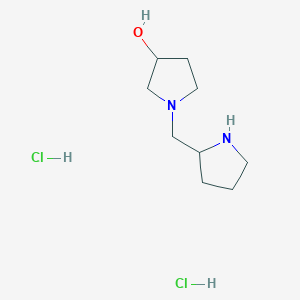

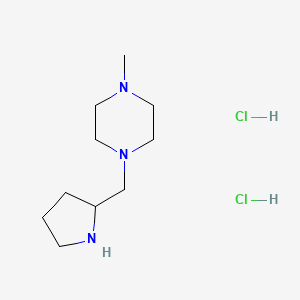

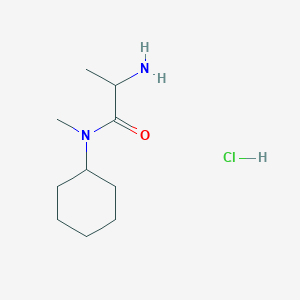

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1398380.png)

![Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B1398390.png)